3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Description
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can potentially affect various biochemical pathways related to these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with α1-ARs . Given the role of these receptors in various neurological conditions, the compound could potentially have therapeutic effects in these areas .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, storage conditions can affect the stability of similar compounds . .
Properties
CAS No. |
422528-74-3 |
---|---|
Molecular Formula |
C21H22N4O3S |
Molecular Weight |
410.49 |
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H22N4O3S/c1-28-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29) |
InChI Key |
OGPZYOTUTBKMLS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
solubility |
not available |
Origin of Product |
United States |
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